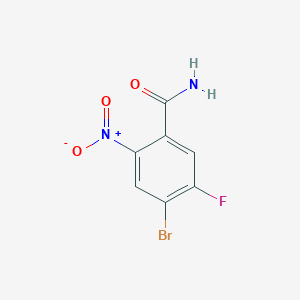![molecular formula C19H13ClFN3O5 B14091797 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14091797.png)
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, a benzodioxin moiety, and a tetrahydropyrimidine core, making it an interesting subject for chemical research and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 3-chloro-4-fluoroaniline and the 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for commercial applications, and efforts are made to minimize waste and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its chemical properties could be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which could provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its tetrahydropyrimidine core, which may confer unique biological activity and chemical reactivity. This structural feature differentiates it from other compounds with similar functional groups but different core structures, potentially leading to distinct applications and mechanisms of action.
Propriétés
Formule moléculaire |
C19H13ClFN3O5 |
|---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O5/c20-13-8-11(2-3-14(13)21)24-18(26)12(9-22-19(24)27)17(25)23-10-1-4-15-16(7-10)29-6-5-28-15/h1-4,7-9H,5-6H2,(H,22,27)(H,23,25) |
Clé InChI |
WPESNNHOMUKUFD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091718.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14091720.png)
![9-amino-7-fluoro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14091723.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091733.png)
![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091744.png)
![3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione](/img/structure/B14091747.png)

![1-[3-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091749.png)

![2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B14091768.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)
![1-[2-(Dimethylamino)ethyl]-4-[hydroxy(4-methoxy-3-methylphenyl)methylene]-5-(2-pyridinyl)-2,3-pyrrolidinedione](/img/structure/B14091775.png)
